molecular formula C12H10FN3O4 B13747177 ethyl5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

ethyl5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B13747177
M. Wt: 279.22 g/mol
InChI Key: MJPARDRLBZXKFI-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound with a molecular formula of C12H10FN3O4. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-nitrophenylhydrazine with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of both a fluorine atom and a nitro

Properties

Molecular Formula

C12H10FN3O4

Molecular Weight

279.22 g/mol

IUPAC Name

ethyl 5-fluoro-1-(4-nitrophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C12H10FN3O4/c1-2-20-12(17)10-7-11(13)15(14-10)8-3-5-9(6-4-8)16(18)19/h3-7H,2H2,1H3

InChI Key

MJPARDRLBZXKFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)F)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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